molecular formula C10H19ClN2O2 B2436428 3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride CAS No. 1909313-59-2

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride

Cat. No.: B2436428
CAS No.: 1909313-59-2
M. Wt: 234.72
InChI Key: YXUKTGBEINUCTR-UHFFFAOYSA-N
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Description

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2. It is a hydrochloride salt form of a piperidine derivative, which contains both pyrrolidine and piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride typically involves the reaction of piperidine derivatives with pyrrolidine carboxylic acid derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined piperidine and pyrrolidine rings, which provide a versatile scaffold for chemical modifications. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound in drug discovery .

Properties

IUPAC Name

(3-hydroxypiperidin-3-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2.ClH/c13-9(12-6-1-2-7-12)10(14)4-3-5-11-8-10;/h11,14H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUKTGBEINUCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-59-2
Record name 3-(pyrrolidine-1-carbonyl)piperidin-3-ol hydrochloride
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